![molecular formula C15H15FN6O2 B2472027 2-(3-エチル-7-オキソ-3H-[1,2,3]トリアゾロ[4,5-d]ピリミジン-6(7H)-イル)-N-(4-フルオロベンジル)アセトアミド CAS No. 1058433-11-6](/img/structure/B2472027.png)
2-(3-エチル-7-オキソ-3H-[1,2,3]トリアゾロ[4,5-d]ピリミジン-6(7H)-イル)-N-(4-フルオロベンジル)アセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-fluorobenzyl)acetamide is a complex organic compound with significant applications in various scientific fields
科学的研究の応用
Chemistry
Catalysis: : Used as a ligand in transition metal catalysis.
Material Science: : Incorporated into polymers to enhance their properties.
Biology
Biochemical Probes: : Employed in studying enzyme mechanisms due to its reactive moieties.
Fluorescent Tags: : The fluorine atom enables its use in imaging studies.
Medicine
Drug Delivery: : The compound's structure allows for targeted drug delivery systems.
Industry
Agriculture: : Used in designing pesticides or herbicides.
Chemical Synthesis: : Serves as an intermediate in the synthesis of complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-fluorobenzyl)acetamide involves several key steps:
Starting Materials: : The synthesis typically begins with the appropriate triazolopyrimidine precursor.
Reagents and Catalysts: : Various reagents including alkylating agents for introducing the ethyl group and fluorinated benzyl chloride for the N-alkylation step.
Reaction Conditions: : These reactions are usually carried out under controlled temperature and pH conditions to ensure high yield and purity of the final product.
Industrial Production Methods
For large-scale production, the following methods might be adopted:
Batch Processing: : Involves stepwise addition of reagents and catalysts, with careful monitoring of reaction parameters.
Continuous Flow Synthesis: : Enhances efficiency by continuously pumping reactants through a series of reactors.
化学反応の分析
Types of Reactions It Undergoes
This compound can undergo various chemical reactions:
Oxidation and Reduction: : The triazolopyrimidinone moiety can participate in redox reactions, altering its oxidation state.
Substitution: : The fluoro group on the benzyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions Used
Oxidizing Agents: : Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: : Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: : Nucleophiles like alkoxides or amines.
Major Products Formed
Oxidation: : Can yield carboxylic acid derivatives.
Reduction: : Can convert ketone groups to alcohols.
Substitution: : Yields a variety of functionalized benzyl derivatives.
作用機序
The compound exerts its effects through:
Molecular Targets: : Typically enzymes or receptors that it can bind to via its triazolopyrimidinone core.
Pathways Involved: : It can modulate biochemical pathways, such as inhibiting specific enzymes or receptors involved in disease progression.
類似化合物との比較
Similar Compounds
2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(benzyl)acetamide
2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-chlorobenzyl)acetamide
Unique Features
What sets 2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-fluorobenzyl)acetamide apart:
Fluorine Atom: : Introduces unique reactivity and bioactivity.
Ethyl Group: : Enhances the compound's lipophilicity and possibly its bioavailability.
Would be interesting to know how you might use this info!
特性
IUPAC Name |
2-(3-ethyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)-N-[(4-fluorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN6O2/c1-2-22-14-13(19-20-22)15(24)21(9-18-14)8-12(23)17-7-10-3-5-11(16)6-4-10/h3-6,9H,2,7-8H2,1H3,(H,17,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYLSSHPUJRSQSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=O)N(C=N2)CC(=O)NCC3=CC=C(C=C3)F)N=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2,6-difluoro-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2471944.png)
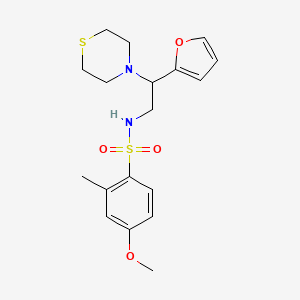
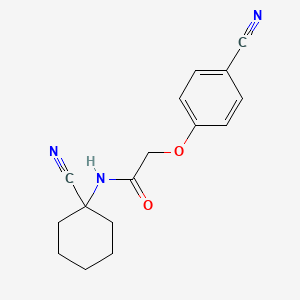
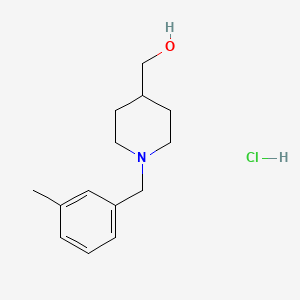
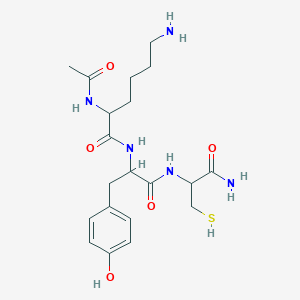
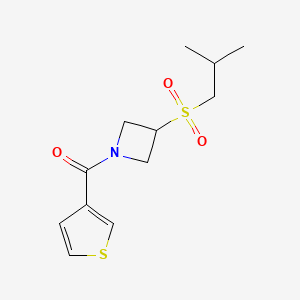
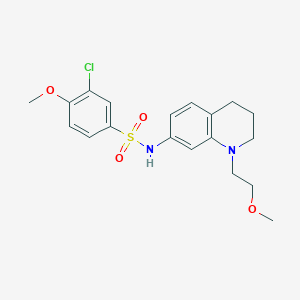
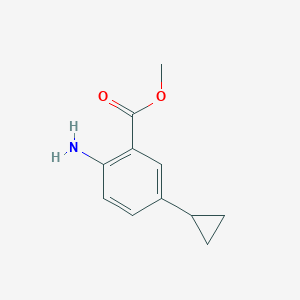
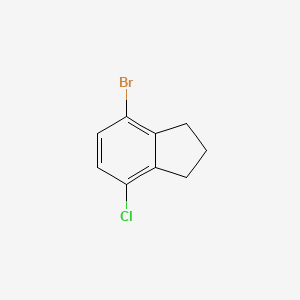
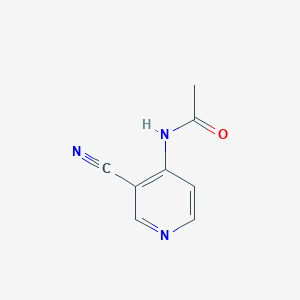
![2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2471960.png)
![4-{1'-methyl-5-oxo-4,5-dihydro-1H,1'H-[3,3'-bipyrazole]-1-yl}benzene-1-sulfonamide](/img/structure/B2471962.png)
![N-[2-(1H-indol-3-yl)ethyl]-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2471966.png)
![4-benzyl-2-[(3-methoxyphenyl)methyl]-N-(2-methylpropyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2471967.png)
